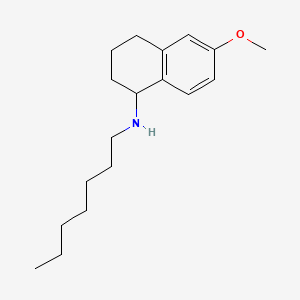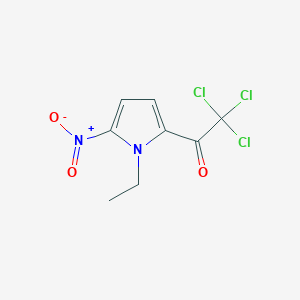
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is a synthetic organic compound characterized by its trichloroacetyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- typically involves the reaction of trichloroacetyl chloride with a substituted pyrrole. The general procedure includes:
Starting Materials: Trichloroacetyl chloride and 1-ethyl-5-nitro-1H-pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or ether, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.
化学反応の分析
Types of Reactions
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl group using mild reducing agents.
Substitution: The chlorine atoms in the trichloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, thiols.
Major Products
Reduction: Ethanone, 2,2-dichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-.
Substitution: Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-.
科学的研究の応用
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive trichloroacetyl group.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- involves its interaction with nucleophilic sites in biological molecules. The trichloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in studying protein function and interactions.
類似化合物との比較
Similar Compounds
Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-: Similar structure but with a methyl group instead of an ethyl group.
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is unique due to the presence of both the nitro group and the trichloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C8H7Cl3N2O3 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H7Cl3N2O3/c1-2-12-5(7(14)8(9,10)11)3-4-6(12)13(15)16/h3-4H,2H2,1H3 |
InChIキー |
FUDNIJANTSPNIM-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
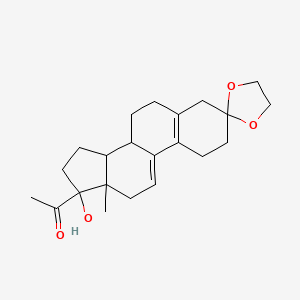
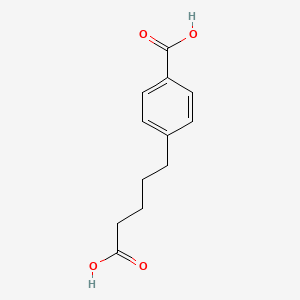
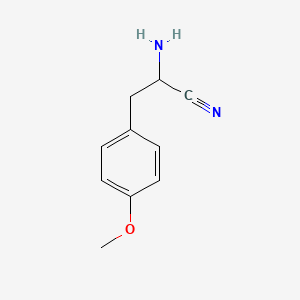
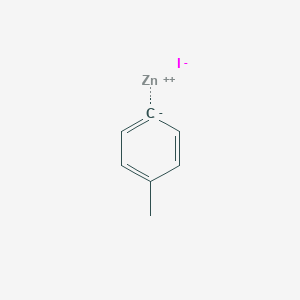
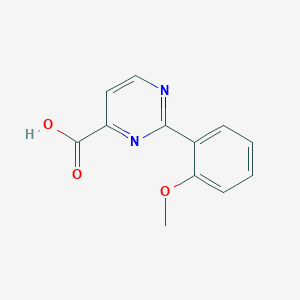
![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)

